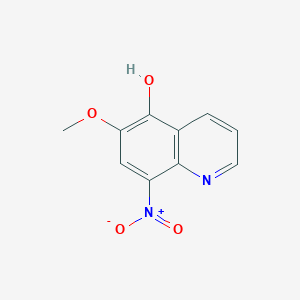

5-Hydroxy-6-methoxy-8-nitroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydroxy-6-methoxy-8-nitroquinoline is a useful research compound. Its molecular formula is C10H8N2O4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 5-hydroxy-6-methoxy-8-nitroquinoline exhibit significant anticancer properties. For instance, studies have shown that certain nitroquinoline derivatives can inhibit the growth of cancer cell lines such as A-549 (lung cancer) and HCT-116 (colon cancer) . The structure-activity relationship (SAR) analyses suggest that modifications to the quinoline structure can enhance anticancer efficacy.

Case Study: Nanoparticle Drug Delivery

In a study involving the treatment of oral squamous cell carcinoma induced by 4-nitroquinoline-1-oxide, a formulation combining doxorubicin and methotrexate loaded into nanoparticles demonstrated superior efficacy compared to free drug forms. This highlights the potential of nitroquinoline compounds in enhancing drug delivery systems for cancer therapy .

Organic Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of 6-methoxy-8-aminoquinoline, a metabolite of primaquine, which is significant in antimalarial drug development .

Table 1: Synthesis Applications of this compound

| Compound Derived | Application |

|---|---|

| 6-Methoxy-8-aminoquinoline | Antimalarial agent |

| 6-Methoxy-8-hydroxylaminoquinoline | Potential therapeutic agent |

| 2-substituted/2,5-disubstituted-6-methoxy-8-nitroquinolines | Various organic syntheses |

Materials Science

Potential in Material Development

The unique chemical properties of this compound allow it to be explored for applications in materials science, particularly in the development of organic semiconductors and sensors. Its ability to form stable complexes with metal ions could lead to advancements in sensor technology and catalysis.

Toxicological Studies

Safety Profile Assessment

Research has also focused on the toxicological profile of nitroquinolines, including this compound. Studies have evaluated its effects on microbial flora and potential carcinogenicity, providing insights into its safety for human use . Understanding these aspects is crucial for its application in pharmaceuticals.

Análisis De Reacciones Químicas

Chlorination and Subsequent Nucleophilic Substitution

The hydroxyl group at position 5 undergoes chlorination under acidic conditions, enabling further substitution reactions.

-

Mechanistic Insight : Chlorination proceeds via protonation of the hydroxyl group followed by nucleophilic displacement with Cl⁻. The resulting chloro derivative undergoes SNAr with phenoxides due to the activating effect of the methoxy group at position 6 .

Nitration and Nitro Group Reactivity

The nitro group at position 8 directs electrophilic substitution to specific positions.

-

Nitration Conditions : Nitration of quinoline derivatives typically requires temperatures ≥70°C and strong nitrating agents (HNO₃/H₂SO₄) .

-

Reduction : The nitro group can be reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or using Sn/HCl, forming 8-amino derivatives, though specific yields for this compound are not reported .

Electrophilic Aromatic Substitution (EAS)

The electron-rich positions (activated by hydroxyl and methoxy groups) undergo regioselective substitution:

| Position | Reactivity | Example Reaction | Product |

|---|---|---|---|

| C7 | Activated by -OH | Bromination (NBS/CHCl₃) | 5-Hydroxy-7-bromo-6-methoxy-8-nitroquinoline |

| C3/C4 | Deactivated by -NO₂ | Limited reactivity | — |

Metal Chelation

Though less studied than 8-hydroxyquinoline, the hydroxyl and nitro groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺).

| Metal Ion | Binding Sites | Application | Source |

|---|---|---|---|

| Cu²⁺ | N (quinoline), O (-OH) | Antimicrobial agents | |

| Fe³⁺ | O (-NO₂, -OH) | Catalytic oxidation studies |

Cross-Coupling Reactions

While direct Suzuki-Miyaura couplings are unreported for this compound, analogous 8-bromo-5-nitroquinolines undergo cross-coupling with aryl boronic acids (Pd(OAc)₂/SPhos, K₃PO₄, NMP) .

| Substrate | Coupling Partner | Product | Yield |

|---|---|---|---|

| 8-Bromo-5-nitroquinoline | Benzo[b]furan-2-yl-Bpin | 8-(Benzo[b]furan-2-yl)-5-nitroquinoline | 80% |

Crystallization and Purification

Separation from positional isomers (e.g., 8-nitroquinoline derivatives) is achieved via selective crystallization in wet dimethylformamide (DMF), yielding >99% pure product .

Propiedades

Número CAS |

5323-58-0 |

|---|---|

Fórmula molecular |

C10H8N2O4 |

Peso molecular |

220.18 g/mol |

Nombre IUPAC |

6-methoxy-8-nitroquinolin-5-ol |

InChI |

InChI=1S/C10H8N2O4/c1-16-8-5-7(12(14)15)9-6(10(8)13)3-2-4-11-9/h2-5,13H,1H3 |

Clave InChI |

QAICTYKDANKDKI-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C2=C(C(=C1)[N+](=O)[O-])N=CC=C2)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.